molecular formula C9H9N3O B13036986 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13036986
M. Wt: 175.19 g/mol
InChI Key: BMYAJVRBYNVEOG-UHFFFAOYSA-N
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Description

1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carbonitrile (CAS: 1433708-16-7, InChIKey: BMYAJVRBYNVEOG-UHFFFAOYSA-N) is a bicyclic compound featuring a cyclopropane ring fused to a pyrazine heterocycle.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(5-methoxypyrazin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3H2,1H3

InChI Key

BMYAJVRBYNVEOG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves several steps, typically starting with the preparation of the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. The resulting 5-methoxypyrazine is then reacted with cyclopropane-1-carbonitrile under specific conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile may exhibit anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Studies have shown that heterocyclic compounds can inhibit the growth of cancer cells by interfering with cellular pathways that promote proliferation and survival .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of enzyme activity or the induction of apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit specific kinases that are crucial for tumor growth and metastasis, thereby providing a pathway for developing new anticancer drugs .

Agricultural Science

Pesticidal Activity
There is emerging evidence suggesting that this compound may possess pesticidal properties. Research into the pyrazine derivatives has revealed their potential as bioactive agents against various pests and diseases affecting crops. The compound's ability to disrupt the physiological processes in pests makes it a candidate for developing environmentally friendly pesticides .

Field Studies
Field trials have demonstrated that formulations containing pyrazine derivatives can significantly reduce pest populations while minimizing harm to beneficial insects. This dual action not only enhances crop yield but also supports sustainable agricultural practices by reducing reliance on synthetic chemical pesticides .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .

Applications in Coatings
Research into coatings has shown that incorporating this compound can lead to improved adhesion and durability of coatings used in various industrial applications. The modification of polymeric materials with such heterocyclic compounds can lead to enhanced performance characteristics, making them suitable for demanding environments .

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and reported activities of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carbonitrile with its analogs:

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
This compound Pyrazine + cyclopropane-carbonitrile C₉H₉N₃O 175.19 g/mol 5-OCH₃ on pyrazine Potential solubility from methoxy; rigid scaffold
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile Pyridine + cyclopropane-carbonitrile C₉H₇BrN₂ 237.08 g/mol 5-Br on pyridine Enhanced reactivity (Br as leaving group); higher lipophilicity
1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile Pyrimidine + cyclopropane-carbonitrile C₈H₇N₃ 145.16 g/mol 2-pyrimidinyl Increased hydrogen-bonding potential (two N atoms)
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile Pyridine + cyclopropane-carbonitrile C₉H₇FN₂ 162.16 g/mol 2-F on pyridine Electron-withdrawing F; possible metabolic stability
1-Acetyl-2-(4-bromophenyl)cyclopropane-1-carbonitrile Cyclopropane-carbonitrile + acetyl and bromophenyl C₁₂H₁₁BrN₂O 289.13 g/mol Acetyl and 4-Br-C₆H₄ Steric bulk from acetyl; potential for cross-coupling reactions

Electronic and Reactivity Differences

  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound donates electron density via resonance, increasing pyrazine ring electron richness. In contrast, bromine (in C₉H₇BrN₂) and fluorine (in C₉H₇FN₂) are electron-withdrawing, altering reactivity in electrophilic substitution or cross-coupling reactions .
  • Carbonitrile vs. Carboxylate : Replacing the carbonitrile with a carboxylate (e.g., 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate) reduces electrophilicity and increases polarity, impacting solubility and binding interactions .

Biological Activity

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic implications, and relevant case studies.

The synthesis of this compound involves several organic reactions, including cyclopropanation and nitrilation processes. The compound is characterized by its unique cyclopropane structure fused with a pyrazine moiety, which may contribute to its biological activities.

Biological Mechanisms

Research indicates that this compound interacts with various biological targets, modulating enzyme activity and influencing metabolic pathways. The compound has been studied for its potential effects on:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Signal Transduction : The compound can influence cellular signaling pathways, which are crucial for maintaining homeostasis and responding to environmental stimuli.

Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrazine compounds exhibit antimicrobial properties, potentially making this compound a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antibacterial Studies : A study on pyrazine derivatives demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to existing antibiotics .
  • Cancer Research : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
  • Neuroprotective Effects : Some pyrazine derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInhibition of cell proliferation
NeuroprotectiveProtection against neurodegeneration

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